molecular formula C14H9N3O3 B6613378 1-(4-nitrophenoxy)phthalazine CAS No. 202263-89-6

1-(4-nitrophenoxy)phthalazine

Cat. No.: B6613378
CAS No.: 202263-89-6
M. Wt: 267.24 g/mol
InChI Key: BFRSHGKXRVBJNA-UHFFFAOYSA-N
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Description

Contextualization within Phthalazine (B143731) Chemistry Research

Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from researchers due to their wide-ranging pharmacological potential. pharmainfo.innih.gov These bicyclic aromatic compounds, featuring a benzene (B151609) ring fused to a pyridazine (B1198779) ring, serve as a versatile scaffold in the design and synthesis of novel therapeutic agents. pharmainfo.innih.gov The exploration of phthalazine derivatives has yielded compounds with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. pharmainfo.inosf.ioosf.io

The compound 1-(4-nitrophenoxy)phthalazine is a specific derivative that has emerged from this extensive research. It is characterized by a phthalazine core substituted with a nitrophenoxy group. smolecule.com This particular substitution pattern influences the molecule's electronic properties, reactivity, and potential biological activity, making it a compound of interest for further investigation and development in medicinal chemistry. smolecule.comontosight.ai

Historical Trajectory and Evolution of Phthalazine Derivative Research

The journey of phthalazine chemistry began with the synthesis of the parent compound, phthalazine. Over the years, the focus shifted towards the synthesis and exploration of its derivatives, driven by the quest for new therapeutic agents. A significant milestone in this journey was the discovery of the antihypertensive properties of hydralazine, a simple phthalazine derivative, in the mid-20th century. wikipedia.org This discovery, which originated from research aimed at finding antimalarial drugs, marked a turning point and spurred further investigation into the pharmacological potential of the phthalazine scaffold. wikipedia.org

The subsequent decades witnessed a surge in research, leading to the development of a vast library of phthalazine derivatives with diverse functionalities. longdom.orgresearchgate.net The evolution of synthetic methodologies, including the advent of multicomponent reactions and green chemistry approaches, has further accelerated the pace of discovery in this field. researchgate.netnih.gov These advancements have enabled the efficient synthesis of complex phthalazine-based molecules, including those with specific substituents like the nitrophenoxy group, allowing for a more systematic exploration of their structure-activity relationships. smolecule.com

Significance of the Nitrophenoxy Moiety in Phthalazine Scaffold Research

The incorporation of a nitrophenoxy moiety into the phthalazine scaffold, as seen in this compound, is a strategic decision rooted in the principles of medicinal chemistry. The nitro group (-NO2) is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the entire molecule. ontosight.ai This electronic modulation can, in turn, influence the compound's reactivity and its ability to interact with biological targets. ontosight.ai

Furthermore, the nitrophenoxy group provides a site for further chemical modifications. For instance, the nitro group can be reduced to an amino group, which can then be used as a handle to introduce other functional groups, leading to the synthesis of a diverse range of new derivatives with potentially enhanced or novel biological activities. smolecule.com The presence of the ether linkage in the phenoxy group also introduces a degree of flexibility to the molecule, which can be crucial for optimal binding to biological receptors. The specific positioning of the nitro group on the phenoxy ring is also a key determinant of the compound's properties.

Interactive Data Table: Properties of Phthalazine and its Derivatives

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Characteristics
PhthalazineC8H6N2130.15Parent heterocyclic compound. cas.org
1-Hydrazinophthalazine (Hydralazine)C8H8N4160.18Antihypertensive agent. wikipedia.org
This compoundC14H9N3O3267.24Features an electron-withdrawing nitrophenoxy group.
1-Methyl-4-(4-nitrophenoxy)phthalazineC15H11N3O4303.27Methylated derivative of this compound. ontosight.ai
1-(4-Fluorophenoxy)phthalazineC14H9FN2O240.23Contains a fluorine atom on the phenoxy group. ontosight.ai
1-(4-Methoxyphenoxy)phthalazineC15H12N2O2252.27Contains an electron-donating methoxy (B1213986) group.
VatalanibC20H19ClN4350.85An antiangiogenic agent that inhibits vascular endothelial growth factor receptors. nih.gov
Azelastine (B1213491)C22H24ClN3O381.9An antihistamine used for allergic rhinitis. nih.gov
ZopolrestatC20H15FN2O3350.35An aldose reductase inhibitor. nih.gov
OlaparibC24H23FN4O3434.46A PARP inhibitor used in cancer therapy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenoxy)phthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)11-5-7-12(8-6-11)20-14-13-4-2-1-3-10(13)9-15-16-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSHGKXRVBJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 4 Nitrophenoxy Phthalazine and Phthalazine Derivatives

Conventional and Modern Synthetic Approaches

A variety of synthetic strategies have been developed for the preparation of the phthalazine (B143731) scaffold. These methods range from traditional multi-step syntheses to more advanced, efficient, and environmentally friendly techniques.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to initiate chemical reactions, represents a green and solvent-free alternative to traditional solution-based methods. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This technique is gaining traction in the synthesis of N-heterocycles due to its potential for high efficiency, reduced reaction times, and minimal waste generation. beilstein-journals.org While specific examples of the mechanochemical synthesis of 1-(4-nitrophenoxy)phthalazine are not extensively documented, the successful application of this method to structurally similar compounds, such as quinazolin-4(3H)-ones, highlights its potential. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, the synthesis of quinazolin-4(3H)-ones has been achieved via ball milling of 2-aminobenzamides, aldehydes, and an oxidizing agent under solvent-free conditions. beilstein-journals.org This suggests that a similar approach, potentially involving the mechanochemical reaction of a suitable phthalazine precursor with 4-nitrophenol (B140041), could be a viable synthetic route.

The key advantages of mechanochemical synthesis include:

Solvent-free conditions: Reduces environmental impact and simplifies product purification. beilstein-journals.org

Enhanced reactivity: The high-energy collisions in a ball mill can lead to faster reaction rates and higher yields compared to conventional methods. researchgate.net

Access to novel reactivity: In some cases, mechanochemistry can enable reactions that are not feasible in solution.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. nih.govbeilstein-journals.orgfrontiersin.orgnih.gov This approach is particularly valuable for generating molecular diversity and complexity in a time- and resource-efficient manner. nih.govnih.gov Several MCRs have been developed for the synthesis of various phthalazine derivatives. dergipark.org.trnih.gov

A common strategy involves the one-pot condensation of phthalhydrazide (B32825), an aldehyde, and a source of active methylene (B1212753), such as malononitrile (B47326). dergipark.org.tr This three-component reaction, often catalyzed by an acid or a metal salt, provides a straightforward route to highly functionalized pyrazolo[1,2-b]phthalazine-5,10-diones. dergipark.org.tr While a direct MCR for this compound is not explicitly reported, the principles of MCRs could be adapted to design a convergent synthesis. For example, a hypothetical MCR could involve the reaction of a phthalazine precursor, 4-nitrophenol, and a third component that facilitates the ether linkage in a single step.

Catalyst/ConditionsReactantsProduct TypeYield (%)Reference
Copper(II) triflate, ethanol (B145695), refluxPhthalhydrazide, benzaldehyde, malononitrile3-amino-5,10-dioxo-1-phenyl-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrileHigh dergipark.org.tr
Ionic liquid [bmim]Br/AlCl3, ultrasoundArenes, cyclic anhydrides, ArNHNH2Pyridazinones and phthalazinonesHighNot specified in provided text

Table 1: Examples of Multicomponent Reactions for Phthalazine Derivatives

Solvent-Free Reaction Conditions

The use of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. organic-chemistry.org These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. beilstein-journals.org This approach can lead to higher yields, shorter reaction times, and simplified work-up procedures.

The synthesis of various heterocyclic compounds, including phthalazine derivatives, has been successfully achieved under solvent-free conditions. beilstein-journals.org For instance, the reaction of non-volatile amines with aromatic aldehydes can proceed efficiently without a solvent under microwave irradiation to form imines, which are versatile intermediates. organic-chemistry.org This principle can be extended to the synthesis of phthalazine precursors.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.govmdpi.com These advantages include rapid reaction rates, higher yields, and improved product purity. nih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of a wide range of heterocyclic compounds, including phthalazines. nih.gov

Microwave heating can be particularly effective for reactions that are sluggish under conventional conditions. For example, the synthesis of alkyl aryl ethers, a reaction relevant to the formation of the ether linkage in this compound, can be achieved in minutes under microwave irradiation in the presence of a base. The synthesis of substituted pyrroles from enamine-type Schiff bases also shows significantly improved yields under microwave-assisted conditions compared to conventional heating. mdpi.com

ReactionConditionsReaction TimeYield (%)Reference
Conversion of alcohols to alkyl aryl ethersNaOH, microwave, room temperature< 5 min78-100
Synthesis of N-substituted aldiminesNeat reactants, microwave8 min75-100 organic-chemistry.org
Synthesis of substituted pyrrolesSodium ethoxide, ethanol, microwave (70°C)30 min77-86 mdpi.com
Synthesis of substituted metallophthalocyaninesSolvent-free, microwaveNot specifiedNot specified sci-hub.se

Table 2: Examples of Microwave-Assisted Synthesis

One-Pot Reaction Systems

One-pot reactions, where sequential transformations are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govnih.govresearchgate.netmdpi.com These systems are closely related to multicomponent reactions but can also involve the sequential addition of reagents.

A one-pot strategy for the synthesis of phthalazines and pyridazino-aromatics starting from aromatic aldehydes has been developed, showcasing the versatility of this approach. nih.govorganic-chemistry.org Similarly, the synthesis of novel multisubstituted 1-alkoxyindoles has been achieved through a one-pot, four-step reaction sequence. nih.gov This demonstrates the potential for developing a one-pot synthesis of this compound, likely starting from a suitable phthalazine precursor and sequentially introducing the nitrophenoxy group. For example, a one-pot process could involve the in-situ generation of 1-chlorophthalazine (B19308) followed by its reaction with 4-nitrophenol.

Key Precursor Chemistry and Intermediate Transformations

The synthesis of this compound likely proceeds through key intermediates derived from readily available starting materials. A plausible and common pathway involves the nucleophilic substitution of a leaving group on the phthalazine ring with 4-nitrophenol.

A key precursor in many phthalazine syntheses is 1-chlorophthalazine . This intermediate can be prepared from phthalazin-1(2H)-one, which itself is synthesized from the condensation of 2-carboxybenzaldehyde (B143210) with hydrazine (B178648). The chlorination of phthalazin-1(2H)-one can be achieved using reagents such as phosphorus oxychloride (POCl₃).

The crucial transformation to obtain this compound would then be the reaction of 1-chlorophthalazine with 4-nitrophenol . This is a nucleophilic aromatic substitution reaction where the phenoxide, generated from 4-nitrophenol in the presence of a base, displaces the chloride ion from the phthalazine ring. The electron-withdrawing nitro group on the phenol (B47542) ring can facilitate this reaction. 4-Nitrophenol itself can be prepared by the diazotization of 4-nitroaniline (B120555) followed by hydrolysis. stuba.sk

The reduction of the nitro group in 4-nitrophenol to an amino group is a common transformation, often catalyzed by metal complexes, to produce 4-aminophenol, a valuable industrial chemical. nih.govnih.gov This highlights the potential for further functionalization of the nitrophenoxy moiety in the target compound.

Role of Phthalhydrazide in Phthalazine Construction

Phthalhydrazide is a pivotal precursor in the synthesis of the phthalazine framework. longdom.orgresearchgate.net It is commonly prepared through the condensation of phthalic anhydride (B1165640) with hydrazine hydrate (B1144303). longdom.orgresearchgate.net The resulting phthalhydrazide can then be converted into a key intermediate, 1-chlorophthalazine, by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) often in the presence of phosphorus pentachloride (PCl₅). nih.govmdpi.com This halogenated phthalazine is then amenable to nucleophilic substitution reactions to introduce various functionalities onto the phthalazine core. nih.govderpharmachemica.com

For instance, the reaction of phthalhydrazide with acetylene (B1199291) dicarboxylates in the presence of N-heterocycles leads to the formation of various phthalazine derivatives. Additionally, multicomponent reactions involving phthalhydrazide, aldehydes, and active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686), have been developed for the synthesis of more complex fused phthalazine systems, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. longdom.org

Incorporation of Nitrophenol and Derivatives

The introduction of a nitrophenoxy group, specifically the 4-nitrophenoxy moiety, onto the phthalazine scaffold is typically achieved through a nucleophilic aromatic substitution reaction. The key intermediate, 1-chlorophthalazine, serves as the electrophilic partner in this reaction. The hydroxyl group of 4-nitrophenol acts as the nucleophile, displacing the chlorine atom at the 1-position of the phthalazine ring to form the desired this compound.

This reaction is often carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of solvent and reaction temperature is critical for optimizing the yield and minimizing side reactions. This method provides a direct and efficient route to introduce the nitrophenoxy substituent.

Reactions Involving Halogenated Phthalazines (e.g., Chlorophthalazine) and Phthalic Anhydride

Halogenated phthalazines, particularly 1-chlorophthalazine and 1,4-dichlorophthalazine, are versatile intermediates in the synthesis of a wide array of phthalazine derivatives. nih.govchemicalbook.com As mentioned previously, 1-chlorophthalazine is readily synthesized from phthalhydrazide. nih.govmdpi.com This intermediate can then react with various nucleophiles, such as amines, phenols, and thiols, to introduce diverse substituents at the 1-position of the phthalazine ring. bu.edu.egderpharmachemica.com For example, the reaction of 1-chlorophthalazine with p-phenylenediamine (B122844) yields N¹-(phthalazin-1-yl)benzene-1,4-diamine, which can be further functionalized. nih.gov

Phthalic anhydride is a fundamental starting material in phthalazine synthesis. longdom.orgresearchgate.nettandfonline.com It reacts with hydrazine hydrate to form phthalhydrazide, a key building block. longdom.orgresearchgate.net Furthermore, phthalic anhydride can be used in multicomponent reactions. For instance, the reaction of phenacyl bromides, thiocarbohydrazide, and phthalic anhydride results in the formation of aryl thiadiazinyl-phthalazine-1,4-diones. longdom.org

Starting MaterialReagent(s)ProductReference(s)
Phthalic AnhydrideHydrazine HydratePhthalhydrazide longdom.orgresearchgate.net
PhthalhydrazidePOCl₃/PCl₅1-Chlorophthalazine nih.govmdpi.com
1-Chlorophthalazine4-NitrophenolThis compound derpharmachemica.com
1,4-DichlorophthalazineBenzohydrazine1-Benzamido-4-chlorophthalazine
Phthalic AnhydrideAcid Hydrazides, p-Toluenesulphonic acid1,8-naphthyridine-3-carbonyl phthalazine-1,4-diones tandfonline.com

Catalytic Strategies in Phthalazine Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of phthalazine derivatives is no exception. Both heterogeneous and Lewis acid catalysts have been effectively employed to promote these reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions.

Application of Heterogeneous Catalysts (e.g., NiFe₂O₄ Nanoparticles)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have emerged as a magnetically recyclable nanocatalyst for the synthesis of various heterocyclic compounds. researchgate.netaraku.ac.ir While their specific application in the synthesis of this compound is not explicitly detailed in the provided results, their effectiveness in promoting the formation of other nitrogen-containing heterocycles suggests their potential utility in phthalazine synthesis. researchgate.net The use of such catalysts aligns with the principles of green chemistry by minimizing waste and allowing for catalyst reuse. araku.ac.ir

Employment of Lewis Acid Catalysts (e.g., NiCl₂, Cu(OTf)₂, InCl₃, Molecular Iodine)

Lewis acid catalysts have been widely used to activate substrates and facilitate the synthesis of phthalazine derivatives. hkhlr.de Bidentate Lewis acids, for example, can coordinate to the phthalazine ring, reducing its electron density and facilitating reactions like the inverse electron-demand Diels-Alder (IEDDA) reaction. thieme-connect.comresearchgate.netacs.org

Specific examples of Lewis acid catalysts in phthalazine synthesis include:

Indium(III) chloride (InCl₃) : This catalyst has been effectively used in the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from phthalhydrazide, aldehydes, and malononitrile or ethyl cyanoacetate under solvent-free conditions. researchgate.netepa.govnih.govacs.org

Copper(II) triflate (Cu(OTf)₂) : This catalyst has been employed in the one-pot multicomponent cyclocondensation reaction of phthalhydrazide, aromatic aldehydes, and malononitrile to produce substituted 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in high yields and short reaction times. dergipark.org.tr

Nickel(II) chloride (NiCl₂) : Nickel chloride has been used to catalyze the one-pot, three-component reaction of isatin, malononitrile or cyanoacetic ester, and phthalhydrazide to afford pyrazolo phthalazinyl spirooxindoles. longdom.org

Molecular Iodine (I₂) : While its direct application in the synthesis of this compound is not specified, molecular iodine has been shown to be a highly efficient catalyst for the synthesis of quinolines via Friedländer annulation, a reaction type that shares mechanistic features with some phthalazine syntheses. rsc.org

CatalystReaction TypeSubstratesProductReference(s)
InCl₃One-pot, three-componentPhthalhydrazide, Aldehydes, Malononitrile/Ethyl cyanoacetate1H-Pyrazolo[1,2-b]phthalazine-5,10-diones researchgate.netepa.govnih.gov
Cu(OTf)₂One-pot, three-componentPhthalhydrazide, Aromatic aldehydes, Malononitrile1H-Pyrazolo[1,2-b]phthalazine-5,10-diones dergipark.org.tr
NiCl₂One-pot, three-componentIsatin, Malononitrile/Cyanoacetic ester, PhthalhydrazidePyrazolo phthalazinyl spirooxindoles longdom.org
Bidentate Lewis AcidsInverse electron-demand Diels-Alder (IEDDA)Phthalazines, Enamines/CyclooctynesSubstituted naphthalenes/Polycyclic aromatic hydrocarbons thieme-connect.comresearchgate.net

Optimization and Process Efficiency in Phthalazine Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired phthalazine derivatives while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst loading, and the nature of the reactants.

Influence of Reaction Solvents and Temperature Profiles

The choice of reaction solvent and the temperature profile are critical parameters that significantly influence the rate, yield, and purity of the synthesized this compound and related derivatives. The solvent not only dissolves the reactants but can also play a crucial role in stabilizing intermediates and transition states.

For the nucleophilic substitution reaction between 1-chlorophthalazine and phenolic compounds, a variety of polar solvents are employed to facilitate the reaction. Common solvents include alcohols like ethanol and butanol, as well as aprotic polar solvents such as dimethylformamide (DMF) and acetonitrile. nih.govekb.eg The selection of the solvent often depends on the specific nucleophile used and the desired reaction temperature. For instance, refluxing in ethanol or butanol is a common practice for reacting 1-chlorophthalazines with various nucleophiles. ekb.egnih.gov

Temperature is another key factor. Many of these substitution reactions require heating to proceed at a reasonable rate. Temperatures can range from room temperature to the reflux temperature of the chosen solvent. longdom.orgnih.gov For example, the synthesis of certain 1-alkoxyphthalazines is achieved by refluxing the corresponding 1-chlorophthalazine with an alcohol. nih.gov In some specific cases, such as in azide (B81097) coupling reactions to form peptide-like derivatives, the temperature is carefully controlled at low levels (e.g., -5 °C) to prevent the decomposition of sensitive intermediates. rsc.orgnih.gov The optimal temperature profile is a balance between achieving a sufficient reaction rate and minimizing the formation of undesired byproducts that can occur at higher temperatures.

Table 1: Examples of Solvents and Temperature Conditions in Phthalazine Derivative Synthesis

ReactantsProduct TypeSolventTemperatureCitation
1-Chlorophthalazine, p-PhenylenediamineN-ArylphthalazinamineButanolReflux nih.govekb.eg
1-Chlorophthalazine, Piperazine (B1678402) derivativePiperazinylphthalazineEthanolReflux ekb.eg
Ester derivative, Hydrazine hydrateHydrazide derivativeEthanolReflux nih.govrsc.org
Hydrazide, NaNO₂/HCl, AminesAmide derivativeWater, Ethyl acetate (B1210297)-5 °C rsc.orgnih.gov
1-Chlorophthalazine, 4-Aminophenol4-((Phthalazin-1-yl)oxy)phenyl derivativeAcetonitrileReflux ekb.eg

Time-Efficiency and Yield Enhancement via Advanced Techniques (e.g., Ultrasound Irradiation)

To overcome the limitations of conventional heating methods, such as long reaction times and sometimes moderate yields, advanced techniques like ultrasound irradiation have been successfully applied to the synthesis of phthalazine derivatives. mdpi.comwiley-vch.de Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and improve yields. wiley-vch.de This enhancement is primarily attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in mass transfer and reactivity. wiley-vch.de

The use of ultrasound is considered a green chemistry approach as it often leads to shorter reaction times, reduced energy consumption, and higher product yields. wiley-vch.de For example, in the synthesis of novel thiazolyl-phthalazinediones, the application of ultrasound irradiation at 50°C resulted in excellent yields within a much shorter timeframe compared to traditional heating methods. mdpi.com One study demonstrated that an imidation reaction conducted under ultrasound irradiation proceeded 8 to 20 times faster and with higher yields than the conventional reflux method. researchgate.net This methodology allows for the efficient, one-pot synthesis of complex heterocyclic structures. nih.gov

Table 2: Comparison of Ultrasound Irradiation and Conventional Heating for the Synthesis of 2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)-2,3-dihydrophthalazine-1,4-dione

MethodTemperature (°C)TimeYield (%)Citation
Ultrasound Irradiation5035 min94 mdpi.com
Conventional Heating505 h65 mdpi.com

This data clearly illustrates the advantages of using ultrasound irradiation, demonstrating a significant reduction in reaction time from 5 hours to 35 minutes and a substantial increase in yield from 65% to 94% for this specific phthalazine derivative. mdpi.com Such findings strongly suggest that the synthesis of this compound could similarly benefit from this advanced technique, leading to a more efficient and higher-yielding process.

Structural and Electronic Characterization Methodologies in Phthalazine Research

Spectroscopic Analysis for Compound Structure Elucidation

Spectroscopic techniques are indispensable for deducing the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a detailed picture of the atomic arrangement and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be primary tools to confirm the successful synthesis of 1-(4-nitrophenoxy)phthalazine. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the phthalazine (B143731) and nitrophenoxy rings. The chemical shifts and coupling patterns of these protons would provide crucial information about their chemical environment and connectivity. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization states, further confirming the compound's framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C-N and C=N bonds of the phthalazine ring, the C-O-C ether linkage, and the nitro group (-NO₂) of the nitrophenoxy substituent.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound.

Single Crystal X-ray Diffraction for Molecular Structure Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. nist.gov

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the phthalazine and nitrophenoxy rings and the dihedral angle between them.

A thorough review of crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated values for the proposed molecular formula to verify its elemental composition. For this compound (C₁₄H₉N₃O₃), the theoretical elemental composition would be calculated and compared against experimental results to confirm the purity and identity of the synthesized compound.

Specific elemental analysis data for this compound is not available in the reviewed literature.

Computational and Theoretical Investigations of 1 4 Nitrophenoxy Phthalazine and Analogues

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a ligand, such as a phthalazine (B143731) derivative, might interact with a biological target, typically a protein receptor.

Molecular docking studies on phthalazine analogues have been crucial in predicting their binding affinities and clarifying their interaction modes with various protein targets. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score suggests a stronger binding affinity. researchgate.net

For instance, in studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGF-2), a key protein in angiogenesis, certain phthalazine derivatives have shown significant binding affinities. nih.govwjpr.net Docking analyses have revealed that these compounds can fit into the ATP binding pocket of VEGFR-2, forming crucial hydrogen bonds with key amino acid residues. For example, one potent derivative formed ten hydrogen bonds with residues such as Glu885, Asp1046, Cys919, Glu917, and Lys868, exhibiting a binding energy of -107.95 kcal/mol. nih.gov The 4-chlorophenylphthalazine scaffold of this analogue occupied a hydrophobic groove formed by Leu1035, Cys919, Phe918, and others. nih.gov

Similarly, when evaluated as non-competitive AMPA receptor antagonists for potential anticonvulsant activity, phthalazine-1,4-dione derivatives demonstrated high binding affinities. nih.govresearchgate.net The docking results in these studies correlated well with the observed biological activities, with the most active compounds showing the best binding scores. nih.gov Other studies have targeted enzymes like cyclooxygenase-2 (COX-2) to investigate anti-inflammatory potential, again finding that the predicted binding interactions align with experimental outcomes. researchgate.netosf.io

The table below summarizes representative binding affinity data for various phthalazine analogues against different protein targets.

Phthalazine AnalogueTarget ProteinDocking Score (kcal/mol)Interacting Amino Acid Residues
Compound 4b VEGFR-2-107.95Glu885, Asp1046, Cys919, Glu917, Lys868
Compound 3e VEGFR-2-97.75Glu885, Asp1046, Cys919, Glu917
Phthalazinedione derivative (keto form) COX-2-96.2 (Rerank Score)Active site residues

This table presents a selection of data from studies on phthalazine analogues to illustrate the type of information obtained from molecular docking.

To ensure the reliability of docking results, the docking protocol must be validated. A standard validation method involves redocking a co-crystallized ligand into the active site of its corresponding protein. nih.gov The accuracy of the docking pose is then assessed by calculating the root mean square deviation (RMSD) between the predicted conformation and the experimentally determined (crystallographic) conformation. A docking protocol is generally considered successful and reliable if the RMSD value is less than or equal to 2.0 Å. nih.gov For example, in a study on VEGFR-2 inhibitors, the reference drug sorafenib (B1663141) was docked into the receptor's active site (PDB code: 4ASD), resulting in an RMSD of 0.64 Å, which indicated a high accuracy of the simulation protocol. nih.gov

Molecular Dynamics Simulations for System Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and observing its conformational changes. mdpi.comresearchgate.net MD simulations are used to explore the behavior of the ligand-receptor complex under conditions that mimic a physiological environment. researchgate.netarxiv.org

In studies of phthalazine derivatives, MD simulations have been performed for durations such as 100 nanoseconds to evaluate the stability of the predicted binding modes. researchgate.net These simulations have confirmed that the complexes formed between phthalazine ligands and their target proteins, such as VEGFR-2 and ABL1 kinase, remain stable throughout the simulation period. nih.govresearchgate.net The stability is often assessed by monitoring the RMSD of the protein and ligand over time. A stable RMSD indicates that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed by the ligand's presence. nih.gov Such simulations provide stronger support for the binding modes predicted by docking and increase confidence in the potential of the compounds as inhibitors. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of molecules, providing fundamental insights into their reactivity and stability. These methods are essential for understanding the intrinsic properties of compounds like 1-(4-nitrophenoxy)phthalazine.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov For phthalazine analogues, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), have been employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. researchgate.netresearchgate.netresearchgate.net

These calculations can predict physicochemical parameters and analyze molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov Furthermore, DFT is used to calculate global reactivity descriptors such as chemical hardness (η) and electronegativity (χ), which provide a quantitative measure of a molecule's reactivity.

A key aspect of DFT studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov It implies that charge transfer can readily occur within the molecule. researchgate.net For example, the HOMO-LUMO energy gap for a copper(II) coordination complex featuring a phthalazine-based ligand was calculated to be a low 0.1548 eV, indicating high electronic delocalization and potential reactivity. researchgate.net In another study on an anti-amoebic agent with a complex heterocyclic system, a small calculated HOMO-LUMO gap was also interpreted as an indicator of the molecule's chemical reactivity. nih.gov The calculation of this energy gap is thus a valuable tool for characterizing the intrinsic electronic properties and predicting the reactivity of novel phthalazine derivatives. researchgate.netreddit.com

The table below shows representative HOMO-LUMO energy gap data for different molecular systems, illustrating how this parameter is reported.

Compound TypeCalculation LevelHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Phthalazine-based Cu(II) Complex DFTNot SpecifiedNot Specified0.1548
Iron(III) Porphyrin Complex B3LYP/6-311G(d,p)Not SpecifiedNot Specified0.9042
Thiadiazole-Graphene Nanoflake B3LYP/6-31GNot SpecifiedNot Specified3.17

This table provides examples of HOMO-LUMO energy gaps from computational studies on various compounds to demonstrate the concept.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to reveal the mathematical relationship between the structural properties of a series of chemical compounds and their biological activities. unipd.it The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties. nih.gov This approach is instrumental in drug discovery and development for predicting the activity of new chemical entities, thereby optimizing lead compounds and reducing the need for extensive synthesis and testing. jocpr.com

Predictive Modeling for Biological Activity Based on Physicochemical Parameters

Predictive QSAR models are developed by correlating the biological activity of compounds with their calculated physicochemical descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. turkjps.org The goal is to create a statistically robust model that can accurately predict the biological activity of compounds that have not yet been synthesized or tested. nanobioletters.com

For phthalazine derivatives, QSAR studies have been employed to predict a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nanobioletters.comnih.gov In these studies, various physicochemical parameters are calculated for each compound in a series. These parameters can include, but are not limited to, molecular weight, lipophilicity (log P), molar refractivity, and electronic parameters.

A hypothetical QSAR study on a series of phthalazine analogues might involve the calculation of the following physicochemical parameters:

CompoundMolecular Weight ( g/mol )LogPMolar Refractivity (cm³/mol)Dipole Moment (Debye)
Analogue 1250.252.870.53.2
Analogue 2264.283.175.23.5
Analogue 3278.313.479.93.8
Analogue 4292.343.784.64.1
Analogue 5306.374.089.34.4
This table is for illustrative purposes and does not represent actual data for this compound or its analogues.

The predictive power of a QSAR model is heavily dependent on the quality of the biological data and the relevance of the chosen descriptors. nih.gov A well-constructed model can guide the structural modifications necessary to enhance the desired biological activity of a lead compound. jocpr.com

Application of Regression Analysis in QSAR Studies

Regression analysis is a statistical technique that is fundamental to the development of QSAR models. unipd.it It is used to establish a mathematical equation that describes the relationship between the independent variables (physicochemical descriptors) and the dependent variable (biological activity). jocpr.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used regression methods in QSAR studies. nih.gov

In a typical QSAR study of phthalazine derivatives, a regression equation would be generated to predict the biological activity. nih.gov The general form of a linear QSAR equation is:

Biological Activity = c₀ + c₁P₁ + c₂P₂ + ... + cₙPₙ

Where P₁, P₂, ..., Pₙ are the physicochemical parameters and c₁, c₂, ..., cₙ are their corresponding regression coefficients. unipd.it The constant c₀ is the intercept of the equation.

The statistical quality of the QSAR model is assessed using several parameters, including the correlation coefficient (R), the coefficient of determination (R²), and the cross-validated coefficient of determination (Q²). researchgate.net A high R² value indicates that the model explains a large proportion of the variance in the biological activity data. nih.gov Q², often calculated using a leave-one-out (LOO) cross-validation procedure, is a measure of the model's predictive ability. researchgate.net

A hypothetical regression model for the anti-inflammatory activity of a series of phthalazine analogues might yield the following statistical results:

Statistical ParameterValue
R0.95
0.90
0.85
F-statistic150
Standard Error0.20
This table is for illustrative purposes and does not represent actual data for this compound or its analogues.

Pharmacological and Biological Activity Profiling of 1 4 Nitrophenoxy Phthalazine and Phthalazine Derivatives

Antimicrobial Efficacy Investigations

Phthalazine (B143731) derivatives have demonstrated notable potential as antimicrobial agents, with studies revealing their activity against a range of bacteria and fungi.

Antibacterial Spectrum and Potency

The antibacterial properties of phthalazine derivatives have been a subject of extensive research, revealing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. globalresearchonline.netias.ac.in The core phthalazine structure has been identified as a key pharmacophore, and its derivatives have shown promise in combating various bacterial strains. nanobioletters.com

A variety of phthalazine derivatives have been synthesized and evaluated for their antibacterial efficacy. For instance, new series of phthalazine derivatives synthesized from phthalic anhydride (B1165640) have demonstrated good activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. globalresearchonline.net The introduction of different substituents on the phthalazine ring has been shown to modulate the antibacterial potency. globalresearchonline.net

Some phthalazinedione derivatives have also exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov Specifically, certain compounds showed significant inhibition zones against these bacteria. nih.gov Furthermore, some 1-methyl-phthalazine derivatives have been reported to possess antimicrobial action. nih.gov

Research has also explored the potential of phthalazine derivatives against Mycobacterium tuberculosis. Some studies indicate that phthalazine derivatives exhibit efficacy against this bacterium, highlighting their potential in the development of new anti-tuberculosis agents. smolecule.com

Interactive Table: Antibacterial Activity of Selected Phthalazine Derivatives.

Compound Type Bacterial Strain(s) Activity/Potency Reference(s)
Phthalazine derivatives Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa Good activity globalresearchonline.net
Phthalazinedione derivatives Staphylococcus aureus, Escherichia coli Promising activity, with specific compounds showing potent inhibition zones nih.gov
1-Methyl-phthalazine derivatives General antimicrobial action Active nih.gov

Antifungal Properties and Synergy Studies

In addition to their antibacterial effects, phthalazine derivatives have demonstrated significant antifungal properties. Various studies have highlighted their efficacy against a range of pathogenic fungi. For example, certain polysubstituted phthalazinone derivatives have shown remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. nih.gov

Some phthalazinone compounds have been identified as potent enhancers of the antifungal activity of fluconazole (B54011) against Candida albicans, with some analogues exhibiting EC50 values as low as 1 nM and demonstrating pharmacological synergy with fluconazole (FIC < 0.5). osf.io These compounds also enhanced the activity of isavuconazole (B1672201) against resistant clinical isolates of C. albicans. osf.io Furthermore, some 1-methyl-phthalazine derivatives have shown fungistatic action, with notable activity against Candida albicans. nih.gov

The mechanism of antifungal action for some derivatives has been investigated. For instance, the antifungal activity of certain phthalimide (B116566) aryl esters against C. albicans was significantly reduced in the presence of ergosterol, suggesting an interaction with the fungal cell membrane. mdpi.com

Antitumor and Anticancer Research Initiatives

The potential of phthalazine derivatives as anticancer agents has been a major focus of research, with numerous studies investigating their ability to inhibit cancer cell growth and induce apoptosis. osf.ioosf.io

Inhibition of Cancer Cell Proliferation and Growth

Phthalazine derivatives have been shown to inhibit the proliferation of various cancer cell lines. osf.io For instance, a series of 1,4-disubstituted phthalazines demonstrated cytotoxic activity against different cancer cell lines, with some compounds showing greater potency than the standard drug cisplatin. nih.govnih.gov

Specifically, certain 1-anilino-4-(arylsulfanylmethyl)phthalazines have exhibited significant in vitro activity against two different cancer cell lines. nih.gov The introduction of specific substituents, such as a substituted thiophenol group at the 4-position of the phthalazine ring, was found to enhance anticancer activity. nih.gov

Furthermore, novel phthalazine-based derivatives have shown potent cytotoxicity against HCT-116 colon cancer cells. nih.gov Some of these compounds exhibited lower IC50 values than the reference drug sorafenib (B1663141). rsc.org Similarly, other synthesized phthalazine derivatives have demonstrated high anticancer activity against the HCT116 colon cancer cell line. researchgate.net

Apoptosis Induction Mechanisms in Neoplastic Cells

A key mechanism through which phthalazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. smolecule.comosf.io

Studies have shown that certain phthalazine derivatives can induce apoptosis in HCT-116 cells. nih.gov For example, one compound was found to induce total apoptosis in HCT-116 cells at a significantly higher rate compared to untreated cells, causing both early and late apoptosis. nih.gov Another study revealed that a specific phthalazine derivative triggered an increase in the expression of cleaved caspase-3, a key executioner of apoptosis. tandfonline.com

The ability of these compounds to arrest the cell cycle at different phases is also a crucial aspect of their anticancer activity. For instance, some phthalazine derivatives were found to induce cell cycle arrest at the S phase boundary. tandfonline.com

Targeted Enzyme and Receptor Inhibition

The anticancer activity of phthalazine derivatives is often linked to their ability to inhibit specific enzymes and receptors that are crucial for cancer cell survival and proliferation.

VEGFR-2 Inhibition: Several phthalazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth. rsc.orgnih.gov Vatalanib, a 1,4-disubstituted phthalazine, is a known VEGFR-2 inhibitor. nih.gov

Novel triazolo[3,4-a]phthalazine derivatives have been designed and synthesized as VEGFR-2 inhibitors, with some compounds showing high anticancer activity against HCT116 and MCF-7 cancer cell lines. nih.gov Similarly, other newly synthesized phthalazine derivatives have demonstrated potent VEGFR-2 inhibition, with IC50 values comparable to or better than the reference drug sorafenib. nih.govrsc.org The inhibitory activity of these compounds is supported by molecular docking studies that show a good binding affinity towards the VEGFR-2 protein. nih.govrsc.org

Aurora Kinase Inhibition: Aurora kinases are another important target in oncology, playing a crucial role in cell division. researchgate.net Some phthalazine derivatives, such as AMG 900, have been identified as inhibitors of Aurora kinases. nih.gov

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition can lead to the death of cancer cells, particularly in those with existing DNA repair defects. Phthalazine derivatives have been investigated as PARP-1 inhibitors. osf.ioosf.io Molecular docking studies have suggested that the antiproliferative activity of some phthalazinone derivatives could be due to their potential to inhibit PARP. researchgate.net

Interactive Table: Targeted Enzyme and Receptor Inhibition by Phthalazine Derivatives.

Target Enzyme/Receptor Derivative Type Key Findings Reference(s)
VEGFR-2 Triazolo[3,4-a]phthalazines, other novel phthalazine derivatives Potent inhibition, with IC50 values comparable or superior to sorafenib. Good binding affinity in molecular docking studies. nih.govrsc.orgnih.gov
Aurora Kinase Phthalazine derivatives (e.g., AMG 900) Identified as inhibitors. nih.govresearchgate.net

Enzyme Inhibition Kinetics and Characterization

The interaction of 1-(4-nitrophenoxy)phthalazine and its analogs with various enzymes is a critical area of research to understand their therapeutic potential. This section details the inhibitory activities against key enzymes involved in several physiological and pathological processes.

Cholinesterase (AChE, BChE) Inhibitory Activity and Mixed Inhibition Modes

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. Their inhibition is a key strategy in the management of Alzheimer's disease. Phthalazine derivatives have emerged as a class of compounds with significant cholinesterase inhibitory potential.

While direct kinetic studies on this compound are not extensively documented, research on structurally related phthalazine and phthalimide derivatives provides valuable insights. For instance, various N-phenylphthalimide derivatives have been synthesized and evaluated for their anticholinesterase activity. Docking studies of some phthalazin-1(2H)-one derivatives have shown a dual binding ability with both AChE and BChE. researchgate.net

Kinetic analyses of other cholinesterase inhibitors have revealed various modes of inhibition, including competitive, non-competitive, and mixed inhibition. nih.govnih.govnih.govmdpi.comache-pub.org.rs For example, a study on certain benzothiazolone derivatives found them to be reversible non-competitive inhibitors of BChE. mdpi.com Another study on water-soluble metallophthalocyanines identified a competitive inhibitor for AChE and a mixed inhibitor for BChE. nih.gov The nature of the inhibition is crucial as it describes how the inhibitor interacts with the enzyme and its substrate. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax (maximum reaction rate) and the Km (Michaelis constant).

The presence of a phenoxy group and a phthalazine core in this compound suggests a potential for interaction with the active sites of cholinesterases, warranting further investigation into its specific inhibitory kinetics.

Table 1: Cholinesterase Inhibitory Activity of Selected Phthalazine and Related Derivatives

Compound/Derivative ClassTarget EnzymeInhibition TypeKey FindingsReference
Phthalazin-1(2H)-one derivativesAChE, BChENot specifiedDual binding potential observed in docking studies. researchgate.net
Water-soluble metallophthalocyaninesAChECompetitiveCompound 3a showed selective competitive inhibition of AChE. nih.gov
Water-soluble metallophthalocyaninesBChEMixedCompound 4a acted as a mixed inhibitor of BChE. nih.gov
Benzothiazolone derivativesBChENon-competitiveCompound M13 was a reversible non-competitive inhibitor. mdpi.com

Alpha-Glucosidase Inhibition Profile

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into glucose. Its inhibition is an established therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia.

Specific studies on the alpha-glucosidase inhibitory activity of this compound are limited. However, research on related N-phenylphthalimide and metallophthalocyanine derivatives suggests that the phthalazine/phthalimide scaffold is a promising pharmacophore for alpha-glucosidase inhibition.

A study on N-phenylphthalimide derivatives demonstrated that N-(2,4-dinitrophenyl)phthalimide was a potent inhibitor of yeast alpha-glucosidase. nih.gov This finding is particularly relevant due to the presence of a nitro group, a key feature of this compound. The study also identified a competitive inhibitor among the series, indicating that these compounds can directly compete with the substrate for the enzyme's active site. nih.gov

Furthermore, water-soluble metallophthalocyanines have shown significant alpha-glucosidase inhibitory effects, with one derivative exhibiting mixed inhibition kinetics. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The presence of electron-withdrawing groups on the phenoxy ring of N-(phenoxydecyl)phthalimide derivatives was found to be critical for their potent alpha-glucosidase inhibitory activity, with a nitro group being particularly effective. nih.gov

These findings strongly suggest that this compound, with its phthalazine core and nitrophenoxy substituent, is a promising candidate for alpha-glucosidase inhibition.

Table 2: Alpha-Glucosidase Inhibitory Activity of Structurally Related Derivatives

Compound/Derivative ClassInhibition TypeIC50 ValueKey FindingsReference
N-(2,4-dinitrophenyl)phthalimideNot specified0.158 mM (yeast α-glucosidase)Potent inhibition, highlighting the role of the nitro group. nih.gov
N-(2,4-dichlorophenyl)phthalimideCompetitiveNot specifiedActed as a competitive inhibitor of yeast alpha-glucosidase. nih.gov
Water-soluble metallophthalocyaninesMixedNot specifiedDerivative 4a showed mixed inhibition. nih.gov
N-(phenoxydecyl)phthalimide derivativesNot specifiedPotent (one to two orders of magnitude more than dNM)Electron-withdrawing groups, especially nitro groups, enhanced activity. nih.gov

Phosphodiesterase (PDE) Inhibitory Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDEs, particularly PDE4, has been a target for developing anti-inflammatory and other therapeutic agents.

Phthalazine derivatives have been investigated as inhibitors of phosphodiesterases. While direct data on this compound is not available, the broader class of phthalazine compounds has shown promise in this area.

Cyclooxygenase (COX-2) and Lipoxygenase (LOX-5) Inhibition

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both COX-2 and 5-LOX is considered a safer and more effective anti-inflammatory strategy compared to selective COX-2 inhibition. nih.govnih.govnih.gov

While there is no specific research on the dual COX-2/5-LOX inhibitory activity of this compound, the anti-inflammatory potential of the broader phthalazine class suggests that this could be a possible mechanism of action. The development of dual inhibitors is an active area of research to mitigate the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.govnih.govbiorxiv.orgmdpi.com

Diverse Biological Activity Assessments

Beyond specific enzyme inhibition, phthalazine derivatives have been evaluated for a range of biological activities, underscoring their potential as versatile therapeutic scaffolds.

Anti-inflammatory Potential

The anti-inflammatory properties of phthalazine derivatives are a significant area of investigation. The inhibition of enzymes like COX-2, 5-LOX, and PDEs, as discussed previously, directly contributes to their anti-inflammatory effects by reducing the production of inflammatory mediators.

The development of dual COX/5-LOX inhibitors is a key strategy to produce safer anti-inflammatory drugs. nih.govnih.gov By blocking both pathways, these compounds can offer a broader spectrum of anti-inflammatory action with potentially fewer side effects compared to drugs that target only one pathway. While the specific contribution of this compound to this dual inhibition profile requires further study, the established anti-inflammatory activity of the phthalazine class provides a strong rationale for such investigations.

Antidiabetic and Antihyperglycemic Effects

Phthalazine derivatives have been identified as a promising class of compounds for the management of diabetes mellitus. researchgate.netosf.io Research into their mechanism of action has highlighted their potential as inhibitors of key enzymes involved in glucose metabolism and as agonists for nuclear receptors that regulate glucose and lipid homeostasis.

One of the primary strategies for managing post-meal blood glucose spikes is the inhibition of digestive enzymes like α-amylase, which breaks down complex carbohydrates. nih.gov Synthetic inhibitors that block the active site of this enzyme are effective but can be associated with gastrointestinal side effects. nih.gov In the search for safer alternatives, N-phenyl piperazine (B1678402) derivatives have been investigated. Through in silico molecular docking studies, which predict the binding affinity between a molecule and a target protein, several derivatives showed strong potential. For instance, compounds designated P6, P7, and P22 exhibited commendable docking scores of -8.44, -8.37, and -8.49 kcal/mol, respectively, against the α-amylase enzyme. nih.gov Subsequent in vitro testing confirmed that these compounds have robust inhibitory effects, with one derivative, P7, demonstrating potency comparable or even superior to the standard drug acarbose (B1664774) at several concentrations. nih.gov

Another avenue of investigation involves peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. Dual agonists of these receptors can normalize both glucose and lipid metabolism. encyclopedia.pub A series of dihydrobetulonic acid amides incorporating a phthalazine-related pharmacophore were synthesized and tested. In vivo studies in a T2DM mouse model revealed that a derivative with an aminoethanol linker significantly improved insulin (B600854) sensitivity and glucose tolerance while also reducing blood triglyceride levels. encyclopedia.pub This highlights the potential of phthalazine-based compounds to address multiple metabolic abnormalities associated with type 2 diabetes.

Antihypertensive and Vasorelaxant Activities

The phthalazine core is famously present in Hydralazine, a potent peripheral vasodilator discovered in the 1950s and used in the treatment of hypertension. wikipedia.org This has spurred decades of research into related compounds for their effects on blood pressure and vascular tone. wikipedia.org

The primary mechanism for many of these derivatives is vasorelaxation, the relaxation of blood vessel smooth muscle. Studies on isolated rat aorta rings pre-contracted with phenylephrine (B352888) are a common method to assess this activity. pediatriconcall.com In one such study, a series of phthalazinone derivatives were shown to induce relaxation at micromolar concentrations. pediatriconcall.com The most potent compound identified, designated 9h, achieved this effect with a median effective concentration (EC50) of 0.43 microM. pediatriconcall.com Further investigation into its mechanism revealed that it acts as an antagonist at α1-adrenergic receptors, which are involved in vasoconstriction. pediatriconcall.com

Other research has focused on designing novel phthalazine derivatives as specific α-adrenoceptor antagonists. A series of 4-(4-bromophenyl)phthalazine derivatives connected to an N-substituted piperazine via an alkyl spacer were synthesized and showed significant α-blocking activity. nih.gov This targeted approach aims to modulate the sympathetic nervous system's control over blood pressure.

Table 1: Vasorelaxant and Antihypertensive Activity of Selected Phthalazine Derivatives

Compound/DerivativeTest SystemActivity/MechanismKey FindingCitation(s)
Phthalazinone (9h)Isolated Rat AortaVasorelaxant (α1-adrenergic antagonist)EC50 = 0.43 µM pediatriconcall.com
HydralazineIn vivoPeripheral VasodilatorFoundational antihypertensive agent wikipedia.org
4-(4-bromophenyl)phthalazine derivativesIn vitroα-Adrenoceptor AntagonistDisplayed significant α-blocking activity nih.gov
DJ-1461In vivo (Rats)AntihypertensiveDemonstrated antihypertensive effects osf.io

Anticonvulsant Properties

Phthalazine derivatives have emerged as a significant area of research in the quest for new antiepileptic drugs (AEDs). researchgate.net Investigators have explored their potential to modulate various neurological pathways to control seizures, with a focus on developing agents with improved efficacy and fewer side effects compared to existing medications. researchgate.net

One promising approach involves targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. A series of phthalazine-1,4-dione derivatives were designed as non-competitive AMPA receptor antagonists. nih.gov Several of these compounds exhibited potent anticonvulsant activity in the maximal electroshock (MES) seizure test, a standard screening model. nih.gov The most active compounds provided 100% protection against seizures at a dose of 125 µg/kg and demonstrated a high safety margin with low neurotoxicity. nih.gov

Another class of derivatives, 6-alkyoxyl-tetrazolo[5,1-a]phthalazines, has also been synthesized and evaluated. osf.io The most potent agent in this series, 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m), showed a median effective dose (ED50) of 6.8 mg/kg in the MES test. osf.io Crucially, its median neurotoxic dose (TD50) was 456.4 mg/kg, resulting in a protective index (PI = TD50/ED50) of 67.1. osf.io This is significantly higher than that of the established drug carbamazepine (B1668303) (PI = 6.4), indicating a much wider therapeutic window. osf.io

Table 2: Anticonvulsant Activity of Selected Phthalazine Derivatives

Compound/DerivativeTest ModelActivity/MechanismEfficacy DataProtective Index (PI)Citation(s)
Phthalazine-1,4-dione (Cmpd 8)MESNon-competitive AMPA antagonist100% protection @ 125 µg/kgHigh nih.govnih.gov
Phthalazine-1,4-dione (Cmpd 7b)MESNon-competitive AMPA antagonist100% protection @ 125 µg/kgHigh nih.govnih.gov
6-(4-chlorophenyoxyl)-tetrazolo [5,1-a]phthalazine (4m)MESNot specifiedED50 = 6.8 mg/kg67.1 osf.io

Antiviral Activity Investigations

The broad biological activity of heterocyclic compounds has led to investigations into the antiviral potential of the phthalazine scaffold. researchgate.netosf.io While many reviews list antiviral activity as a property of this class, detailed studies on specific phthalazine derivatives are less common. However, research on related nitrogen-containing heterocyclic structures provides insight into potential mechanisms. For example, studies on quaternized promazine (B1679182) derivatives have identified agents active against Herpes Simplex Virus-1 (HSV-1). researchgate.net One such compound, QPD-1, was found to be a reversible inhibitor that likely targets the early stages of viral replication, with potency equivalent to the standard antiviral drug acyclovir. researchgate.net This suggests that phthalazine derivatives could be designed to interfere with similar viral entry or replication processes.

Antihistaminic and Antiallergic Rhinitis Activities

Phthalazine derivatives are well-established as potent antihistamines, most notably exemplified by Azelastine (B1213491), a phthalazinone derivative widely used for treating allergic rhinitis and conjunctivitis. wikipedia.orgnih.govyoutube.comdrugbank.com The therapeutic effect of these compounds stems from a multi-faceted mechanism of action.

The primary action is the competitive antagonism of histamine (B1213489) H1 receptors. pediatriconcall.comdrugbank.comdroracle.ai By selectively blocking these receptors on nerve endings and other cells, azelastine prevents histamine, which is released from mast cells during an allergic reaction, from triggering symptoms like itching and sneezing. pediatriconcall.comdrugbank.com

Beyond simple receptor blockade, many phthalazinone antihistamines exhibit additional anti-inflammatory properties. Azelastine has been shown to stabilize mast cells, which prevents the degranulation and release of histamine and other inflammatory mediators like leukotrienes and platelet-activating factor. wikipedia.orgdrugbank.com This dual action of blocking histamine effects and preventing its release contributes to their high clinical efficacy in managing the complex symptoms of allergic rhinitis. nih.gov Research has focused on synthesizing novel phthalazinone amides that are equipotent with azelastine but have a longer duration of action, making them suitable for once-daily intranasal dosing. nih.gov

Antioxidant Properties and Radical Scavenging Assays

Antioxidants are molecules capable of neutralizing free radicals, which are unstable species that can cause cellular damage and contribute to various diseases. The potential of phthalazine derivatives as antioxidants has been explored using various in vitro assays designed to measure their radical scavenging capacity. researchgate.net

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netresearchgate.net The DPPH assay is a simple and rapid spectrophotometric method that relies on a stable free radical. nih.gov The DPPH radical has a deep violet color that absorbs strongly at around 517 nm. nih.govmdpi.com When an antioxidant donates a hydrogen atom or an electron to the DPPH radical, it becomes neutralized, and the solution's color fades to a pale yellow. mdpi.comnih.gov The degree of this color change is directly proportional to the antioxidant capacity of the tested compound. nih.gov

In a study focused on creating new phthalazine derivatives, compounds were screened for their antioxidant activity. researchgate.net A series of derivatives were synthesized from 1-chloro-4-(4-phenoxyphenyl)phthalazine, and their ability to scavenge free radicals was evaluated. The investigation revealed that a hydrazinylphthalazine derivative (compound 20) demonstrated the highest antioxidant activity among the tested compounds. researchgate.net This suggests that the inclusion of specific functional groups, such as a hydrazinyl moiety, can significantly enhance the radical scavenging properties of the phthalazine core.

Bromodomain Inhibition (e.g., BRD4, BRD9, CREBBP)

Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, acting as "readers" of the epigenetic code to regulate gene transcription. nih.govgoogle.com The bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD4, has become a major target in cancer therapy due to its role in driving the expression of key oncogenes like c-MYC. nih.gov

The phthalazinone scaffold has been successfully utilized to develop potent inhibitors of these epigenetic readers. In a recent study, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized specifically to target BRD4. nih.gov The research identified a lead compound, DDT26, which exhibited a potent inhibitory effect on BRD4 with a half-maximal inhibitory concentration (IC50) of 0.237 µM. nih.gov This compound demonstrated significant anti-proliferative activity against breast cancer cell lines by modulating c-MYC expression, inducing DNA damage, and arresting the cell cycle. nih.gov

The versatility of the phthalazine structure is further highlighted by patents for derivatives designed to inhibit other bromodomain-containing proteins, such as PCAF (P300/CBP-associated factor) and GCN5, which are also involved in transcriptional regulation and cancer. google.com Furthermore, other research has focused on developing small-molecule inhibitors for CREBBP, another acetyltransferase implicated in cancer, demonstrating the broad applicability of targeting these epigenetic regulators. nih.govbiorxiv.org

Table 3: Bromodomain Inhibitory Activity of a Phthalazinone Derivative

CompoundTargetActivityIC50 ValueCitation(s)
DDT26BRD4Potent Inhibitor0.237 ± 0.093 µM nih.gov

Androgen Receptor Antagonism Studies

Notably, a series of nonsteroidal AR antagonists based on the 4-benzyl-1-(2H)-phthalazinone skeleton has been synthesized and evaluated. nih.gov These compounds were designed to inhibit the androgen receptor, a key player in the growth and survival of prostate cancer cells. nih.gov In this study, several derivatives demonstrated potent inhibition of cancer cell proliferation and significant binding affinity to the wild-type androgen receptor. nih.gov

One of the standout compounds from this research, compound 11c (4-(2,6-dichlorobenzyl)-2H-phthalazin-1-one), showed a potent inhibitory effect on the proliferation of SC-3 cells with an IC₅₀ value of 0.18 μM. nih.gov Furthermore, it exhibited a high binding affinity for the wild-type androgen receptor, with an IC₅₀ of 10.9 μM, which is comparable to the established AR antagonist, hydroxyflutamide. nih.gov The study also highlighted that compound 11c was effective against LNCaP cells, which harbor a mutated androgen receptor (T877A), indicating a broader spectrum of activity. nih.gov Docking studies suggested that the benzyl (B1604629) group plays a crucial role in the antagonistic activity of these phthalazinone derivatives. nih.gov

Table 1: Androgen Receptor Antagonist Activity of a 4-benzyl-1-(2H)-phthalazinone Derivative

CompoundSC-3 Cell Proliferation Inhibition (IC₅₀)Wild-Type AR Binding Affinity (IC₅₀)
Compound 11c 0.18 μM10.9 μM
Hydroxyflutamide (Reference)Not ReportedComparable to Compound 11c

These findings suggest that the phthalazinone core is a viable scaffold for developing novel androgen receptor antagonists. Further investigation into phenoxy-phthalazine derivatives, including this compound, could be a promising avenue for discovering new AR inhibitors.

Alpha-Adrenoceptor Antagonism Investigations

Alpha-adrenoceptor antagonists are a class of drugs used in the management of conditions like hypertension and benign prostatic hyperplasia. nih.govnih.gov The potential for phthalazine derivatives to interact with these receptors has been explored in some studies.

Research into a series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives has been conducted to evaluate their affinity and selectivity for α₁-adrenoceptors. nih.gov These compounds feature a phenyl-phthalazinone core linked to an arylpiperazine moiety through an alkyl chain. nih.gov The study aimed to understand the structure-activity relationships (SAR) of these compounds concerning their interaction with α₁- and α₂-adrenoceptors, as well as the 5-HT₁ₐ serotoninergic receptor. nih.gov While specific affinity data from this study is not detailed here, the research indicates that the phthalazinone structure is being actively investigated for its potential to modulate adrenergic receptors.

The general mechanism of α₁-adrenoceptor antagonists involves blocking the effects of catecholamines on the α₁-adrenergic receptors located in smooth muscle, leading to vasodilation and a reduction in blood pressure. wikipedia.org The exploration of novel chemical scaffolds, such as that of phthalazine, is a continuous effort to identify new therapeutic agents with improved selectivity and fewer side effects.

Antiplatelet Activity Research

The investigation of phthalazine derivatives has extended to their potential effects on platelet aggregation, a key process in thrombosis. One study has highlighted a phenoxy-phthalazine derivative, 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine , for its antiplatelet activities. researchgate.net This finding is particularly relevant as it directly points to the potential of the phenoxy-phthalazine scaffold in this therapeutic area.

Further research on a different series of phthalazine derivatives, specifically (4-benzylphthalazin-1-ylamino)alcohol derivatives, has also demonstrated antiplatelet effects. researchgate.net In this study, compounds 4c and 4g were found to inhibit platelet aggregation induced by thrombin. researchgate.net These compounds were synthesized from 4-benzyl-2H-phthalazin-1-one intermediates. researchgate.net

Table 2: Antiplatelet Activity of (4-benzylphthalazin-1-ylamino)alcohol Derivatives

CompoundInducerActivity
4c ThrombinInhibition of platelet aggregation
4g ThrombinInhibition of platelet aggregation

These studies collectively suggest that the phthalazine core, including those with a phenoxy linkage, is a promising template for the development of new antiplatelet agents. The mechanism of action for these compounds could involve various pathways related to platelet activation and aggregation.

Mechanistic Studies of 1 4 Nitrophenoxy Phthalazine Biological Interactions

Protein Binding Affinity Investigations

While specific protein binding affinity studies for 1-(4-nitrophenoxy)phthalazine are not extensively documented in publicly available literature, the broader class of phthalazine (B143731) derivatives has been shown to interact with various protein targets. The binding affinity is a critical parameter that dictates the potency and specificity of a compound. Techniques such as fluorescence polarization and radioligand binding assays are commonly employed to determine the binding affinity (K_d or K_i values) of small molecules to their protein targets. nih.govnih.gov

For instance, molecular docking studies on other phthalazine derivatives have predicted their binding affinities to specific protein targets. One study on a novel phthalazine derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) reported a strong binding affinity with a binding energy of -10.66 kcal/mol. nih.govrsc.org This suggests that the phthalazine core can fit into the binding pockets of protein kinases. The 4-nitrophenoxy group of this compound, with its electron-withdrawing nitro group, could potentially influence the electronic distribution of the phthalazine ring system, thereby modulating its binding affinity to specific protein targets. Further experimental validation is necessary to quantify the protein binding affinity of this particular compound.

Molecular Target Identification and Functional Validation

The identification of molecular targets is crucial for understanding the mechanism of action of a bioactive compound. For the phthalazine class of compounds, a number of molecular targets have been identified, with a significant focus on protein kinases, particularly those involved in angiogenesis and cell cycle regulation.

Enzyme Kinetic Studies and Elucidation of Inhibition Modes

Enzyme kinetic studies are fundamental in characterizing the interaction between an inhibitor and its target enzyme. These studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i).

Several phthalazine derivatives have been identified as potent inhibitors of various enzymes. A notable target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.gov Studies on various 1,4-disubstituted phthalazine derivatives have demonstrated their potent inhibitory activity against VEGFR-2. For example, some derivatives have shown IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of established VEGFR-2 inhibitors like sorafenib (B1663141). nih.govnih.gov

One study reported that a series of novel phthalazine derivatives exhibited significant VEGFR-2 inhibition, with the most potent compound showing an IC₅₀ value of 3.7 nM. nih.gov The mode of inhibition for many of these phthalazine-based VEGFR-2 inhibitors is competitive, where they bind to the ATP-binding site of the kinase domain. nih.gov This binding prevents the phosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration.

The kinetics of inhibition are often studied using techniques like stopped-flow spectroscopy, which allows for the measurement of pre-steady-state kinetics of enzymatic reactions. cam.ac.uk For instance, the hydrolysis of p-nitrophenyl acetate (B1210297) by α-chymotrypsin is a classic model system used to study enzyme kinetics and inhibition. cam.ac.ukresearchgate.net While specific enzyme kinetic data for this compound is not available, its structural similarity to known enzyme inhibitors suggests it could also exhibit inhibitory activity against specific kinases or other enzymes. The 4-nitrophenoxy moiety could potentially form specific interactions within the enzyme's active site, influencing its inhibitory profile.

Inhibitory Activity of Selected Phthalazine Derivatives against VEGFR-2
CompoundTargetIC₅₀ (nM)Reference
Phthalazine Derivative 12bVEGFR-217.8 nih.gov
Phthalazine Derivative 23jVEGFR-23.7 nih.gov
Sorafenib (Reference)VEGFR-23.12 nih.gov

Receptor Ligand Binding Assays

Receptor-ligand binding assays are essential tools for identifying and characterizing the interaction of compounds with specific receptors. nih.gov These assays can be performed using various formats, including those based on radioactivity (radioligand binding assays) or fluorescence. nih.govbmglabtech.comyoutube.com They are widely used in drug discovery to screen for compounds that bind to a target receptor and to determine their binding affinity. nih.gov

Given the structural features of this compound, it could potentially interact with various receptor types. The aromatic rings and the nitrogen atoms of the phthalazine core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for ligand-receptor recognition. Further screening through a panel of receptor binding assays would be necessary to identify specific receptor targets for this compound.

Cellular Activity and Biological Pathway Modulation (e.g., FRAP model for Chromatin Association)

The biological activity of a compound is ultimately determined by its effects at the cellular level. Phthalazine derivatives have been shown to exert a range of cellular effects, including cytotoxicity against cancer cells and modulation of specific signaling pathways. sci-hub.senih.gov

Studies on various substituted phthalazines have demonstrated their cytotoxic activity against a panel of human tumor cell lines. nih.govnih.gov For instance, a series of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives showed potent cytotoxic activity, in some cases exceeding that of reference compounds like doxorubicin. nih.gov The mechanism of cytotoxicity for many phthalazine derivatives is linked to the induction of apoptosis (programmed cell death). nih.govresearchgate.net

One of the techniques used to study the dynamics of proteins within a living cell is Fluorescence Recovery After Photobleaching (FRAP). nih.govnih.govresearchgate.net FRAP can be used to investigate the binding of proteins to chromatin, providing insights into processes like gene transcription and DNA repair. nih.govresearchgate.net In a FRAP experiment, a fluorescently tagged protein is expressed in a cell, and a specific region of the nucleus is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached area provides information about the mobility and binding kinetics of the protein. nih.govfluorofinder.com While no specific FRAP studies involving this compound have been reported, this technique could be employed to investigate whether the compound affects the chromatin association of specific nuclear proteins, thereby modulating gene expression.

Cytotoxic Activity of Selected Phthalazine Derivatives
CompoundCell LineGI₅₀ (µM)Reference
Phthalazine Derivative 6bNCI-60 Panel0.15 - 8.41 nih.gov
Phthalazine Derivative 7bNCI-60 Panel0.15 - 8.41 nih.gov
Phthalazine Derivative 13cNCI-60 Panel0.15 - 8.41 nih.gov

Advanced Glycation End-product (AGE) / Receptor for Advanced Glycation End-product (RAGE) Interaction and Inhibition

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. ajms.iq The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. ajms.iq AGEs exert their pathogenic effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. ajms.iq The AGE-RAGE interaction triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction. unibs.it

Targeting the AGE-RAGE pathway is considered a promising therapeutic strategy for various diseases. ajms.iq This can be achieved through the use of AGE inhibitors, AGE breakers, or RAGE antagonists. While there is no direct evidence of this compound interacting with the AGE/RAGE pathway, other heterocyclic compounds have been investigated for their potential to modulate this pathway. For example, certain 1,2,4-triazine (B1199460) derivatives have been shown to suppress the inflammatory cascade mediated by the AGE-RAGE interaction in monocytes. unibs.it

The structural characteristics of this compound, including its aromatic and heterocyclic nature, suggest that it could potentially interact with the RAGE receptor or interfere with the formation of AGEs. Further investigation is warranted to explore the potential of this compound and other phthalazine derivatives as modulators of the AGE-RAGE signaling pathway.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for 1 4 Nitrophenoxy Phthalazine

Impact of Nitrophenoxy Substitution on Molecular Reactivity and Bioactivity

The introduction of a 4-nitrophenoxy group at the 1-position of the phthalazine (B143731) core significantly influences the molecule's electronic properties and, consequently, its reactivity and potential for biological interactions. The nitro group (-NO₂) is a strong electron-withdrawing group, which can impact the electron density of the entire molecule. This electronic modification can be crucial for the molecule's ability to interact with biological targets.

Research on related phthalazine structures has shown that the nature of the substituent at the 1-position is critical for bioactivity. For instance, in a series of 1-substituted phthalazines designed as VEGFR-2 inhibitors, the type of group attached at this position dictates the inhibitory potential. nih.gov While direct studies on the 1-(4-nitrophenoxy)phthalazine are limited in the provided results, the principles of medicinal chemistry suggest that the electron-withdrawing nature of the nitrophenoxy moiety could enhance interactions with specific enzymatic pockets, potentially through dipole-dipole or other electronic interactions. The phenoxy linker itself provides a degree of conformational flexibility, allowing the nitrophenyl ring to orient itself optimally within a receptor binding site.

Influence of Positional Isomerism on Pharmacological Profiles

Positional isomerism, which includes the location of the nitro group on the phenoxy ring and the attachment point of the phenoxy group to the phthalazine scaffold, is a critical determinant of a compound's pharmacological profile. Studies on various substituted phthalazines consistently demonstrate that even minor positional changes can lead to significant differences in activity and selectivity.

For example, in a study of phthalazine derivatives targeting VEGFR-2, the substitution pattern on a terminal phenyl ring was shown to be crucial. Derivatives with a 4-chloro-3-trifluoromethyl substitution displayed markedly enhanced activity compared to their unsubstituted counterparts. nih.govresearchgate.net This highlights the sensitivity of the biological target to the electronic and steric environment of the substituent. Applying this principle to this compound, it can be inferred that moving the nitro group to the 2- (ortho) or 3- (meta) position would alter the molecule's electronic distribution and shape. Such changes would likely affect its binding affinity and selectivity for a given biological target. For instance, a meta-substituted analogue might present a different hydrogen bonding pattern or steric profile compared to the para-substituted isomer, leading to a distinct pharmacological outcome. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design aims to optimize lead compounds by making targeted chemical modifications based on an understanding of their SAR. For phthalazine derivatives, this involves a variety of strategies to improve their therapeutic index.

The addition of electron-withdrawing groups (EWGs) or electron-releasing groups (ERGs) to the phthalazine or phenoxy rings is a common strategy to modulate bioactivity. EWGs, such as chloro (-Cl), bromo (-Br), or trifluoromethyl (-CF₃), and ERGs, like amino (-NH₂) or hydroxyl (-OH), can alter a molecule's lipophilicity, electronic character, and hydrogen bonding capacity.

In the development of phthalazine-based VEGFR-2 inhibitors, it was observed that compounds with EWGs like -Br or -Cl on a terminal phenyl ring showed higher anticancer activity against certain cell lines than those with ERGs like -OH or unsubstituted analogues. nih.gov Specifically, a compound with a 2-bromo substitution was more active against HepG2 cells, while a 4-amino substituted derivative was more effective against MCF-7 cells, illustrating that the optimal substitution can be cell-line dependent. nih.gov These findings suggest that modifying the this compound scaffold with additional EWGs or ERGs could fine-tune its activity and selectivity for a specific target.

Table 1: Impact of Substituents on Phthalazine Derivative Activity

Compound SeriesSubstituent TypePositionObserved Effect on ActivityReference
Biarylurea-based phthalazinesElectron-withdrawing (Cl, CF₃)Terminal PhenylEnhanced growth inhibition compared to unsubstituted analogues. nih.gov
Hydrazide-phthalazinesElectron-withdrawing (Br, Cl)Terminal PhenylIncreased anticancer activity in specific cell lines (e.g., HepG2). nih.gov
Hydrazide-phthalazinesElectron-donating (NH₂, OH)Terminal PhenylIncreased anticancer activity in other cell lines (e.g., MCF-7). nih.gov

Altering side chains and other peripheral groups is a key strategy for optimizing the pharmacological properties of a lead compound. In the context of phthalazine derivatives, this can involve modifying linkers or introducing new functional groups to improve target engagement, solubility, or metabolic stability.

For instance, research on phthalazinone derivatives identified that introducing various substituents at the 4-position, such as imidazolyl or thiazolyl groups, could yield compounds with potent dual activities. osf.io Another study focused on replacing a piperidine (B6355638) moiety in a known Hedgehog signaling pathway inhibitor with different azacycles, which significantly influenced the inhibitory activity. nih.gov These examples underscore the importance of exploring diverse chemical functionalities and structural motifs to append to the core scaffold. For this compound, this could involve modifying the phthalazine ring with alkyl or aryl groups, or replacing the phenoxy linker with other functionalities to probe the binding site requirements of a target.

Scaffold Hopping and Design of Hybrid Chemical Compounds

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework (the scaffold) of a known active compound with a different one while retaining similar biological activity. This can lead to novel compounds with improved properties, such as better patentability or reduced off-target effects. Hybrid design, conversely, involves combining pharmacophoric elements from two or more different active compounds into a single molecule.

For phthalazine-based compounds, both strategies have been successfully employed. Researchers have designed hybrid molecules by linking a biarylamide or biarylurea moiety, known pharmacophores in kinase inhibitors, to the 1-position of the phthalazine core. nih.govekb.eg This approach has yielded potent VEGFR-2 inhibitors. nih.gov Another example involves the creation of hybrid compounds containing both phthalazine and 4,5-dihydro-1H-imidazole cores, which are both considered privileged structures in medicinal chemistry. mdpi.com These strategies suggest that the this compound scaffold could serve as a starting point for either scaffold hopping, where the phthalazine ring is replaced by another heterocycle, or for hybridization with other known pharmacophores to create novel therapeutic agents. rsc.org

Computational Design for Pharmacological Optimization and Lead Identification

Computational methods are indispensable tools in modern drug discovery for optimizing lead compounds and identifying new ones. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide insights into how a molecule interacts with its target and predict the activity of new designs. youtube.com

Several studies have successfully applied these methods to phthalazine derivatives. dntb.gov.uaresearchgate.net 3D-QSAR models have been developed to correlate the structural features of phthalazine derivatives with their activity as VEGFR-2 inhibitors, using fields like sterics, electrostatics, and hydrophobicity to build predictive models. dntb.gov.uaresearchgate.net Molecular docking studies have been used to visualize the binding modes of phthalazine compounds within the active site of enzymes like VEGFR-2, helping to explain observed SAR data and guide the design of new, more potent inhibitors. nih.govnih.gov For this compound, these computational approaches could be used to predict its binding mode to various targets, identify key interactions, and design new derivatives with enhanced affinity and selectivity before undertaking their chemical synthesis. nanobioletters.com

Advanced Applications and Future Research Trajectories of 1 4 Nitrophenoxy Phthalazine

Pharmaceutical Development Potential and Drug Discovery

The phthalazine (B143731) core is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. nih.govresearchgate.net The incorporation of the 4-nitrophenoxy group into the phthalazine structure in 1-(4-nitrophenoxy)phthalazine enhances its potential for biological interactions, making it a compelling candidate for drug discovery and development. smolecule.comontosight.ai

Research into phthalazine derivatives has revealed their potential as antimicrobial and antitumor agents. smolecule.com The nitrophenoxy substitution, in particular, is known to augment the reactivity and biological activity of the parent compound. smolecule.com This enhanced activity makes this compound a subject of interest for developing new therapeutic agents. smolecule.com Studies on related phthalazine compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, and some derivatives have been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. smolecule.com

The drug discovery process for compounds like this compound often involves a multi-faceted approach. In silico docking studies are employed to model and predict the interaction of the compound with specific biological targets, such as enzymes or receptors. smolecule.com These computational predictions are then validated through experimental protein binding studies, which assess the compound's affinity for proteins involved in disease pathways. smolecule.com This iterative process of computational modeling and experimental validation is crucial for identifying and optimizing lead compounds for further development.

Potential Therapeutic Application Mechanism of Action Supporting Evidence
AntimicrobialDisruption of microbial cell processesPhthalazine derivatives have shown efficacy against various bacterial strains. smolecule.com
AntitumorInduction of apoptosis in cancer cells, enzyme inhibitionCertain phthalazine derivatives inhibit cancer cell proliferation. smolecule.com

Applications in Material Science and Electronic/Optical Properties

The distinct structural characteristics of this compound also position it as a candidate for applications in material science. smolecule.com The phthalazine ring system, a type of nitrogen-containing heterocyclic compound, contributes to the molecule's stability and unique electronic properties. ontosight.ai The presence of the nitro group, a strong electron-withdrawing group, further influences the electronic nature of the compound. ontosight.ai

These electronic properties suggest potential for use in the development of new materials with specific electronic or optical functionalities. smolecule.com Organic compounds with donor-acceptor architectures, similar to the one present in this compound, are of significant interest for their nonlinear optical (NLO) properties. ias.ac.in The interaction between the electron-donating phthalazine core and the electron-accepting nitrophenoxy group could lead to materials with applications in modern chemistry and material science. ias.ac.in Further research is needed to fully explore and characterize the electronic and optical properties of this compound and its potential for creating novel materials.

Utility as Chemical Probes and Reactive Intermediates in Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable reactive intermediate for the creation of more complex molecules. smolecule.com The phthalazine nucleus is a versatile building block, and its derivatives are widely used as intermediates in the synthesis of a multitude of compounds. jocpr.com

The presence of the nitrophenoxy group enhances the reactivity of the phthalazine core, making it susceptible to various chemical transformations. smolecule.com For instance, the nitro group can be reduced to an amine, opening up avenues for further functionalization. smolecule.com Additionally, the aromatic rings of the molecule can undergo electrophilic aromatic substitution reactions, leading to a diverse array of derivatives. smolecule.com The compound can also participate in condensation reactions with aldehydes or ketones. smolecule.com This reactivity makes this compound a useful tool for synthetic chemists to construct complex molecular architectures for research and development purposes.

Contribution to Addressing Microbial Resistance Challenges

The emergence of microbial resistance to existing antibiotics is a critical global health issue, necessitating the discovery of new antimicrobial agents. Phthalazine derivatives have demonstrated promising antimicrobial properties, and compounds like 2-(4-nitrophenyl)phthalazin-1(2H)-one are being investigated as potential solutions to this challenge. smolecule.com The structural features of these compounds, including the nitrophenyl group, are believed to contribute to their ability to combat resistant microbes. smolecule.com Further research into this compound and related compounds could lead to the development of novel antimicrobial drugs that are effective against resistant strains.

Prospects in Agrochemical and General Chemical Industries

The applications of phthalazine derivatives extend beyond pharmaceuticals into the agrochemical and general chemical industries. nih.gov Phthalazines have been recognized as important structural leads in the development of new agrochemicals. nih.gov Their biological activity is not limited to human health applications, and they have the potential to be developed into effective pesticides or other agricultural products. The versatility of the phthalazine core allows for the synthesis of a wide range of derivatives with diverse properties, making them attractive for various industrial applications. nih.gov

Future Outlook and Research Directions in Phthalazine Chemistry

The field of phthalazine chemistry continues to evolve, with ongoing research focused on the development of new synthetic methodologies and the exploration of novel applications. nih.govresearchgate.net Key areas of future research include the design of more efficient and environmentally friendly synthetic routes to access complex phthalazine derivatives. nih.govresearchgate.net This includes the use of multicomponent reactions and green chemistry principles. longdom.org

Furthermore, a deeper understanding of the structure-activity relationships of phthalazine derivatives is crucial for the rational design of new compounds with enhanced biological or material properties. nih.gov This involves a combination of computational modeling and experimental testing to elucidate how different substituents on the phthalazine core influence its function. nih.gov The continued exploration of the chemical space around the phthalazine nucleus holds great promise for the discovery of new molecules with significant societal impact.

Q & A

Q. What are the common synthetic routes for introducing the 4-nitrophenoxy group into phthalazine derivatives?

The synthesis of 1-(4-nitrophenoxy)phthalazine typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1 : Prepare the phthalazine core via cyclization of o-phthalaldehyde with hydrazine derivatives .
  • Step 2 : Introduce the 4-nitrophenoxy group using a nitro-substituted aryl halide (e.g., 4-nitrochlorobenzene) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate substitution at the phthalazine N-1 position .
  • Purification : Column chromatography (e.g., EtOAc/pet ether) or recrystallization ensures product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.6–9.1 ppm for phthalazine protons) .
  • IR Spectroscopy : Detects functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and C-O-C ether linkage at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What preliminary biological assays are used to screen this compound derivatives?

Common assays include:

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

  • Substituent Optimization : Adding electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring improves VEGFR-2 inhibition .
  • Heterocycle Fusion : Introducing benzimidazole or triazole moieties enhances DNA intercalation and antitumor activity .
  • Methodology : Use Suzuki-Miyaura coupling or Ullmann reactions to attach diverse aryl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized Assays : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • SAR Analysis : Compare derivatives with incremental structural changes (e.g., 4-nitrophenoxy vs. 4-methylphenoxy) to isolate pharmacophores .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., nitro groups correlating with antimicrobial potency) .

Q. How can reaction yields for this compound synthesis be optimized?

  • Catalyst Screening : Pd(OAc)₂/XPhos for coupling reactions increases efficiency (yield >75%) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nitro group activation .
  • Temperature Control : Reflux at 80–100°C minimizes side products like dehalogenated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.